
2-(Methylamino)-1-butanol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-butanol, ®- is a chiral amine alcohol compound with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-butanol, ®- can be achieved through several methods. One common approach involves the reductive amination of 2-butanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2-(Methylamino)-1-butanol, ®- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-butanol, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an organic solvent.
Major Products Formed
Oxidation: 2-Butanone or 2-butanal.
Reduction: 2-(Methylamino)butane.
Substitution: 2-(Methylamino)-1-chlorobutane or 2-(Methylamino)-1-bromobutane.
Applications De Recherche Scientifique
2-(Methylamino)-1-butanol, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-1-butanol, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-1-propanol
- 2-(Methylamino)-1-phenylpropanol
- 2-(Methylamino)-1-pentanol
Uniqueness
2-(Methylamino)-1-butanol, ®- is unique due to its specific chiral configuration, which can result in different biological activities compared to its stereoisomers. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
40916-72-1 |
|---|---|
Formule moléculaire |
C5H13NO |
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2R)-2-(methylamino)butan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Clé InChI |
HSHIHFMFJLIQDN-RXMQYKEDSA-N |
SMILES isomérique |
CC[C@H](CO)NC |
SMILES canonique |
CCC(CO)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



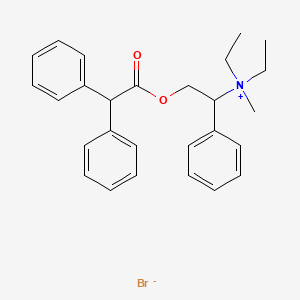
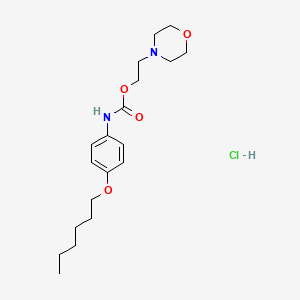
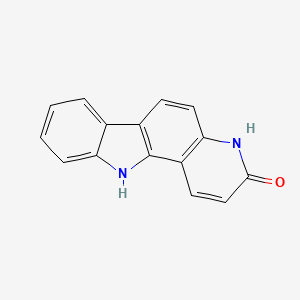
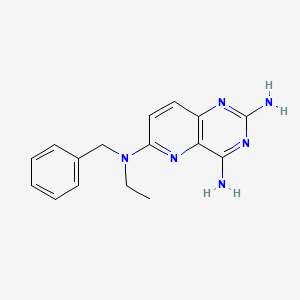
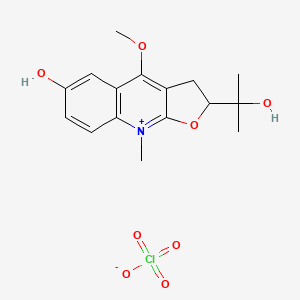
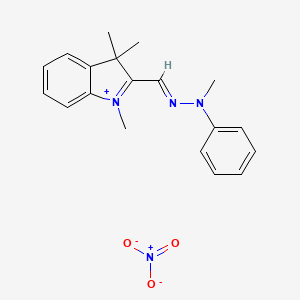


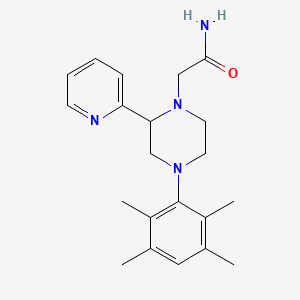
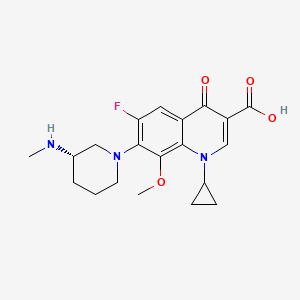
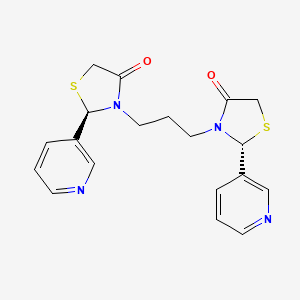

![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
